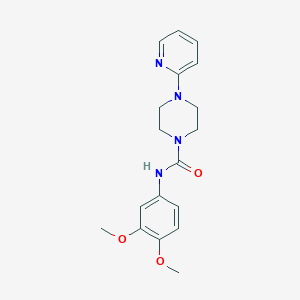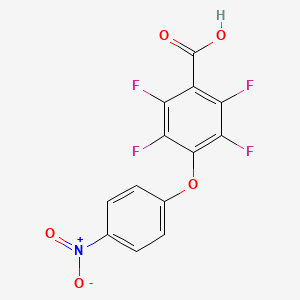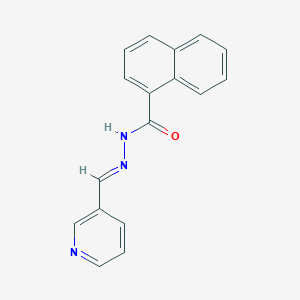
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which play critical roles in immune cell signaling pathways.
作用机制
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide exerts its inhibitory effects through the suppression of several key kinases involved in immune cell signaling pathways. Specifically, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide inhibits BTK, ITK, and JAK3, which are critical for B cell and T cell activation and survival. By inhibiting these kinases, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can effectively block the proliferation and survival of immune cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B cell and T cell activation, proliferation, and survival. In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival. N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are critical for immune cell activation and inflammation.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potent inhibitory activity against multiple kinases, making it effective in treating a wide range of autoimmune diseases and cancers. In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has shown good pharmacokinetic properties and can be administered orally, making it a convenient treatment option for patients. However, one limitation of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potential for off-target effects, as it inhibits several kinases that are also involved in normal cellular processes. Therefore, careful monitoring of patients is needed to minimize potential side effects.
未来方向
There are several future directions for the development of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and related compounds. One area of focus is the optimization of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide's pharmacokinetic properties, such as improving its bioavailability and half-life. Another area of focus is the development of combination therapies, where N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is used in combination with other drugs to enhance its efficacy and minimize potential side effects. Finally, further studies are needed to better understand the mechanisms of action of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its potential for treating other autoimmune diseases and cancers.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxylic acid to form the corresponding acid hydrazide. This intermediate is then treated with piperazine and isocyanate to yield the final product, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of autoimmune diseases and cancers, and has shown promising results in inhibiting the proliferation and survival of immune cells. In particular, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to be effective in treating various types of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to be effective in suppressing the activity of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-6-14(13-16(15)25-2)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIJYOQSPDPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)




![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)